molecular formula C12H24ClNO2 B158800 tert-Butyl tert-butyl(3-chloropropyl)carbamate CAS No. 133804-18-9

tert-Butyl tert-butyl(3-chloropropyl)carbamate

Cat. No.: B158800
CAS No.: 133804-18-9
M. Wt: 249.78 g/mol
InChI Key: ZUROFFONOMNGRK-UHFFFAOYSA-N
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Description

tert-Butyl tert-butyl(3-chloropropyl)carbamate is an organic compound with the molecular formula C8H16ClNO2. It is characterized by the presence of a tert-butyl group and a 3-chloropropyl group attached to a carbamate moiety. This compound is commonly used in organic synthesis due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl tert-butyl(3-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .

Properties

IUPAC Name

tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROFFONOMNGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650064
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133804-18-9
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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